
2-chloro-4-(1H-imidazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(1H-imidazol-4-yl)aniline is a chemical compound that features a chloro-substituted aniline group attached to an imidazole ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both the chloro and imidazole groups imparts unique chemical properties to the molecule, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile and subsequent cyclization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of 2-Chloro-4-(1H-imidazol-4-yl)aniline may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-yielding catalysts and efficient purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1H-imidazol-4-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.
Condensation Reactions: The aniline group can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nickel Catalysts: Used in the cyclization of amido-nitriles to form the imidazole ring.
Aryl Halides: Can be used in substitution reactions to introduce various functional groups.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Imidazoles: Resulting from substitution reactions.
Oxidized or Reduced Imidazoles: Depending on the specific redox conditions applied.
Imines or Schiff Bases: Formed through condensation reactions with aldehydes or ketones.
Scientific Research Applications
2-Chloro-4-(1H-imidazol-4-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-Chloro-4-(1H-imidazol-4-yl)aniline can be compared with other similar compounds, such as:
2-Chloro-4-(1H-imidazol-2-yl)aniline: Differing in the position of the imidazole substitution, which can affect its chemical and biological properties.
4-(1H-imidazol-2-yl)aniline: Lacking the chloro group, which may result in different reactivity and applications.
2-Chloro-4-(1H-benzo[d]imidazol-2-yl)aniline: Featuring a benzo-fused imidazole ring, which can enhance its stability and biological activity.
Properties
CAS No. |
89250-38-4 |
|---|---|
Molecular Formula |
C9H8ClN3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-4-(1H-imidazol-5-yl)aniline |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2,(H,12,13) |
InChI Key |
FTCYWUBNMJRLNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


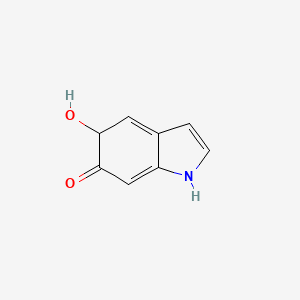
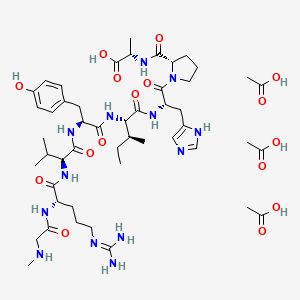

![Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-](/img/structure/B12940012.png)
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
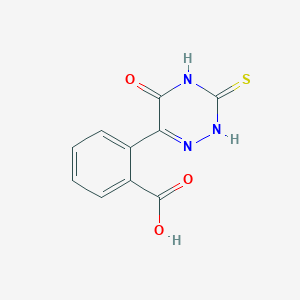
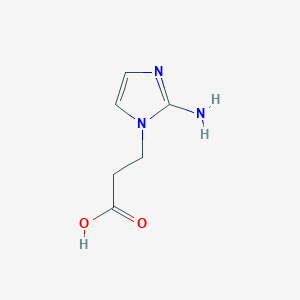
![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)

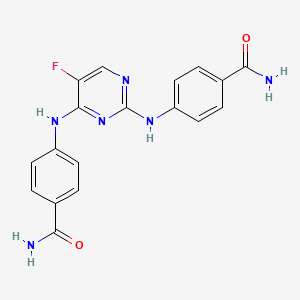

![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)

